molecular formula C19H24N2O4 B3008498 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1291861-89-6

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B3008498
CAS No.: 1291861-89-6
M. Wt: 344.411
InChI Key: ALBVGDOOCCCZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a synthetic small molecule featuring a piperidine-4-carboxylic acid core linked via a carbonyl group to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methylbenzyl group at position 1. Its molecular formula is C19H22N2O4 (calculated molecular weight: 342.40 g/mol), with a CAS registry number 1010929-78-8 and MDL number MFCD12201720 .

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-2-4-14(5-3-13)11-21-12-16(10-17(21)22)18(23)20-8-6-15(7-9-20)19(24)25/h2-5,15-16H,6-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBVGDOOCCCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the piperidine ring: This can be accomplished through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling of the pyrrolidinone and piperidine rings: This step involves a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was evaluated against several neoplastic cell lines, including HSC-2 and HSC-4, demonstrating selective toxicity towards malignant cells while sparing normal cells. The CC50 values indicated submicromolar potency against these cancer lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

Research has indicated that compounds with similar structural motifs can exhibit neuroprotective effects. Investigations into the neuropharmacological properties of related compounds suggest potential applications in treating neurodegenerative diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity. For example, modifications to the piperidine or pyrrolidine rings can lead to new compounds with improved efficacy and selectivity for specific biological targets .

Case Study 1: Cytotoxicity Evaluation

In a study examining a series of piperidine derivatives, including analogs of the target compound, researchers found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231). The results indicated that the incorporation of specific functional groups could significantly impact the compound's activity profile .

CompoundCell LineIC50 (µM)Selectivity
Compound AMCF-727.7High
Compound BT47-D39.2Moderate
Target CompoundHSC-2<1.0High

Case Study 2: Neuroprotective Effects

A related compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. The results showed that it could reduce cell death and promote neuronal survival, indicating its potential utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid 4-Methylbenzyl C19H22N2O4 342.40 1010929-78-8 95% purity; HTS000099
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid 4-Ethylphenyl C19H24N2O4 344.40 1051138-08-9 Higher lipophilicity due to ethyl group
1-([1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl)piperidine-4-carboxylic acid 4-Fluorophenyl C17H19FN2O4 334.35 1010915-35-1 Enhanced metabolic stability
1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid tert-butyl C15H24N2O4 296.36 1199215-86-5 IRRITANT hazard class; steric bulk

Key Observations

The 4-fluorophenyl analog (C17H19FN2O4) introduces electron-withdrawing effects, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Steric and Electronic Influences :

  • The tert-butyl substituent (C15H24N2O4) introduces significant steric hindrance, which could disrupt interactions with biological targets but improve resistance to enzymatic degradation .
  • The 4-methylbenzyl group in the target compound balances moderate lipophilicity and steric bulk, making it suitable for applications requiring both solubility and target engagement .

Synthetic Accessibility: Synthesis routes for these compounds often involve coupling the pyrrolidinone moiety to the piperidine core. For example, methods using NaOH or Na2CO3 as catalysts under reflux conditions have been reported for related structures .

Biological Activity

1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a novel compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its chemical formula is C17H24N2O3C_{17}H_{24}N_2O_3, and it possesses significant lipophilicity due to the presence of the 4-methylbenzyl group, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism and inflammatory responses. For instance, derivatives of piperidine have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids which modulate pain and inflammation .
  • Receptor Interaction : The compound may also target specific receptors involved in neurotransmission and pain modulation, such as opioid receptors. This interaction could provide analgesic effects, making it a candidate for pain management therapies .

Antimicrobial Properties

Preliminary studies suggest that related piperidine derivatives exhibit antimicrobial activity against various pathogens. The structural similarities imply that 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid could possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Study 1: Pain Modulation

In a controlled study examining the analgesic effects of piperidine derivatives, researchers found that compounds structurally related to 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid significantly reduced pain responses in animal models. The study utilized the carrageenan-induced paw edema model to assess anti-inflammatory effects, revealing a dose-dependent reduction in swelling and pain sensitivity .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of piperidine derivatives. The results showed that certain compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the Akt signaling pathway. This suggests that our compound might also exhibit similar anticancer activities, particularly in targeting cancer cells while sparing normal cells .

Data Tables

Biological Activity Effect Reference
Pain ReliefSignificant reduction in pain sensitivity
Antimicrobial ActivityPotential efficacy against pathogens
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid, and how are intermediates characterized?

  • Methodology : A common approach involves coupling a pyrrolidinone derivative with a piperidine-carboxylic acid scaffold. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous acetonitrile or dichloromethane is used to form amide bonds. Intermediates are purified via recrystallization (e.g., ethanol) and characterized using 1^1H/13^{13}C NMR and IR spectroscopy .
  • Key Data : Reaction yields typically range from 39% to 71% depending on substituents and coupling efficiency. Purity is confirmed via elemental analysis (e.g., ±0.05% deviation for C/H/N) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy : 1^1H NMR (DMSO-d6) resolves aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). IR confirms amide C=O stretches (~1612–1614 cm1^{-1}) .
  • Elemental Analysis : Matches calculated vs. observed %C/%H/%N to confirm stoichiometry .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Guidelines :

  • Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

  • Methodology : Use response surface methodology (RSM) to model variables like temperature, reagent molar ratios, and residence time. For example, Omura-Sharma-Swern oxidation in continuous flow reactors improves yield by 15–20% compared to batch processes .
  • Case Study : A 23^3 factorial design identified optimal conditions: 60°C, 1:1.2 molar ratio (pyrrolidinone:piperidine), and 5-minute residence time, achieving 85% yield .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between computational predictions and experimental results?

  • Approach :

  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
  • Empirical Adjustments : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to stabilize rotamers and reduce signal splitting .

Q. What strategies are employed to assess the bioactivity of this compound against carbonic anhydrase isoforms?

  • Protocol :

  • Enzyme Assays : Measure inhibition constants (Ki_i) using stopped-flow CO2_2 hydration assays. For example, IC50_{50} values <100 nM indicate high affinity for hCA-II .
  • Docking Studies : AutoDock Vina predicts binding modes; piperidine carbonyl groups form hydrogen bonds with Zn2+^{2+} in the active site .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be mitigated?

  • Analysis : Variations arise from polymorphic forms or impurities. Mitigation includes:

  • Recrystallization : Use ethanol/water mixtures to isolate a single polymorph.
  • DSC Validation : Differential scanning calorimetry (DSC) confirms endothermic peaks within ±2°C of literature values .

Methodological Resources

TechniqueApplicationReference
EDCI/HOBt couplingAmide bond formation
Flow-chemistry DoEReaction optimization
DFT-NMR analysisSpectral validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.